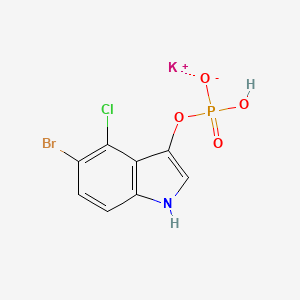

5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted) :

- Aromatic protons (indole ring): δ 7.2–7.8 ppm (doublets and singlets).

- NH proton: δ ~11 ppm (broad singlet).

³¹P NMR :

A single peak near δ 0–5 ppm, characteristic of phosphate groups.

Infrared (IR) Spectroscopy

Key Absorption Bands :

UV-Vis Spectroscopy

Absorption Maxima :

X-ray Diffraction Analysis and Solid-State Properties

X-ray Diffraction (XRD) :

No experimental XRD patterns are reported in the literature. Theoretical simulations suggest a monoclinic crystal system based on analogous phosphate salts.

Solid-State Properties :

- Melting Point : >300°C (decomposes without melting).

- Solubility : Highly soluble in water (>50 mg/mL); insoluble in nonpolar solvents.

- Hygroscopicity : Moderately hygroscopic, requiring storage in desiccators.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Density | Not reported |

| Refractive Index | Not reported |

| Thermal Stability | Stable below 300°C |

Properties

IUPAC Name |

potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUABRWUZQTUPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClKNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotection of Acetyl Group

Phosphorylation

-

Phosphorylating Agent: POCl₃ (excess)

-

Base: Pyridine (neutralizes HCl)

-

Solvent: Anhydrous THF

Reaction Mechanism:

Yield: 58–65% after column chromatography (silica gel, ethyl acetate/hexane).

Salt Formation with Potassium

The free acid form is neutralized with potassium hydroxide or potassium carbonate to produce the dipotassium salt:

Procedure

-

Dissolve 5-bromo-4-chloro-3-indoxyl phosphate in deionized water.

-

Add 2 equivalents of KOH or K₂CO₃ slowly at 0–5°C.

Key Quality Parameters

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

Industrial-Scale Synthesis Challenges

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt undergoes several types of chemical reactions:

Hydrolysis: Catalyzed by alkaline phosphatase, resulting in the formation of 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.

Common Reagents and Conditions

Alkaline Phosphatase: Used to catalyze the hydrolysis of the phosphate group.

Nitro Blue Tetrazolium: Acts as an oxidizing agent to visualize the reaction product.

Major Products

5-Bromo-4-chloro-3-indoxyl: Formed upon hydrolysis.

5,5’-Dibromo-4,4’-dichloro-indigo: Formed upon oxidation, resulting in a blue color.

Scientific Research Applications

Enzyme Detection

BCIP is predominantly utilized as a substrate in colorimetric assays for the detection of alkaline phosphatase activity. When BCIP is hydrolyzed by alkaline phosphatase, it produces an intense blue precipitate, facilitating visual quantification of enzyme activity.

Table 1: Comparison of Chromogenic Substrates for Alkaline Phosphatase

| Substrate | Color Produced | Sensitivity | Common Applications |

|---|---|---|---|

| BCIP | Blue | High | Western blotting, immunohistochemistry |

| X-Gal | Blue | Medium | β-galactosidase detection |

| NBT/BCIP | Blue precipitate | High | In situ hybridization |

Molecular Biology Techniques

BCIP is frequently employed in molecular biology techniques such as:

- Western Blotting : Used to visualize proteins post-electrophoresis.

- Immunohistochemistry : Applied for detecting specific antigens in tissue sections.

- In Situ Hybridization : Facilitates the localization of specific nucleic acid sequences within fixed tissues.

Detection of Alkaline Phosphatase in Tissue Samples

A study demonstrated the efficacy of BCIP in detecting alkaline phosphatase in various tissue samples. The tissues were treated with alkaline phosphatase-conjugated antibodies, followed by incubation with BCIP/NBT substrate. The results indicated a clear correlation between enzyme activity and staining intensity, supporting its use for diagnostic purposes .

Use in Plant Research

In plant biology, BCIP has been utilized to study gene expression related to phosphorus metabolism. For instance, tomato seedlings subjected to phosphate starvation were analyzed using BCIP to visualize gene expression changes associated with phosphate uptake mechanisms . This application underscores BCIP's role in functional genomics.

Advantages of Using BCIP

- High Sensitivity : BCIP provides a sensitive detection method that allows for the visualization of low-abundance proteins.

- Versatility : It can be used in various assays and is compatible with different biological samples (e.g., cells, tissues).

- Stability : The compound exhibits good stability under proper storage conditions, making it suitable for routine laboratory use .

Mechanism of Action

The compound acts as a substrate for alkaline phosphatase. Upon hydrolysis by the enzyme, it releases 5-bromo-4-chloro-3-indoxyl, which is then oxidized to form a blue dye. This color change is used to indicate the presence of the enzyme or the target molecule conjugated to the enzyme .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and application differences between BCIP and related indoxyl phosphate derivatives:

Sensitivity and Specificity

BCIP vs. 5-Bromo-6-chloro-3-indolyl phosphate :

- BCIP’s 5-Br/4-Cl substitution optimizes reactivity with AP, while the 6-Cl variant (Magenta Phosphate) is selective for TNAP, enabling tissue-specific staining .

- Magenta Phosphate’s p-toluidine salt enhances solubility in organic solvents, whereas BCIP’s potassium salt is preferred in aqueous buffers .

BCIP vs. Fluorogenic Substrates (e.g., 4-Methylumbelliferyl phosphate) :

BCIP vs. X-IP :

Commercial Availability and Cost

Advantages and Limitations

- BCIP Advantages :

- Limitations :

Biological Activity

5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt (commonly referred to as BCIP) is a synthetic chromogenic substrate primarily used in molecular biology for the detection of alkaline phosphatase (AP) activity. Its application spans various techniques including immunohistochemistry, in situ hybridization, and blotting procedures. This article delves into the biological activity of BCIP, focusing on its mechanisms, applications, and research findings.

BCIP acts as a substrate for alkaline phosphatase. Upon enzymatic dephosphorylation by AP, BCIP is converted to indoxyl, which subsequently tautomerizes to form a ketone. In alkaline conditions, this ketone can dimerize to produce a blue dye precipitate, facilitating colorimetric detection at the site of enzyme activity. The reaction can be enhanced by the addition of nitro blue tetrazolium (NBT), which reacts with indoxyl to form an insoluble dark blue diformazan precipitate, thus improving visibility in assays .

Applications

BCIP is widely utilized in various biochemical assays:

- Immunohistochemistry : It provides a visual marker for the presence of specific proteins in tissue sections.

- In Situ Hybridization : BCIP assists in detecting nucleic acids within fixed tissues or cells.

- Western Blotting : It is employed for visualizing proteins that have been separated by gel electrophoresis and transferred to membranes.

Table 1: Summary of Research Applications Using BCIP

Detailed Research Insights

- Alkaline Phosphatase Detection : A study highlighted the effectiveness of BCIP in detecting AP activity in various biological samples. The use of NBT alongside BCIP significantly enhanced the colorimetric response, allowing for more precise quantification of enzyme activity .

- Optimization Studies : Research has focused on optimizing the concentrations and conditions under which BCIP operates best. For instance, varying pH levels and incubation times were shown to influence the intensity and clarity of the resulting colorimetric signal .

- Comparative Studies : Comparative analyses between BCIP and other substrates have been conducted to evaluate sensitivity and specificity. Results indicated that while other substrates may offer faster reactions, BCIP provides superior stability and color permanence under certain conditions .

Q & A

Q. What is the primary biochemical application of 5-bromo-4-chloro-3-indoxyl phosphate, potassium salt?

This compound serves as a chromogenic substrate for alkaline phosphatase (AP) in molecular detection systems. Upon enzymatic cleavage, it releases an indoxyl derivative that oxidizes to form an insoluble blue precipitate (dimerization product). This reaction is often coupled with nitroblue tetrazolium (NBT) to enhance signal intensity in techniques like Western blotting, ELISA, and in situ hybridization. Optimal activity occurs in alkaline buffers (pH 8.0–9.5) .

Q. How should stock solutions be prepared and stored to ensure stability?

- Preparation : Dissolve the potassium salt in anhydrous dimethylformamide (DMF) at 20 mg/mL. Vortex until fully dissolved.

- Storage : Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis. Lyophilized powder remains stable for >24 months when stored desiccated at -20°C .

Q. What buffer systems are compatible with this substrate?

Use Tris-based buffers (pH 9.0–9.5) containing 100 mM NaCl and 5 mM MgCl₂. Avoid phosphate buffers (>5 mM), as inorganic phosphate competitively inhibits AP activity. For histochemical applications, add 0.1% Tween-20 to improve tissue penetration .

Advanced Research Questions

Q. How can detection sensitivity be optimized in low-abundance protein assays?

Q. How do counterion variations (potassium vs. sodium salts) impact experimental outcomes?

Q. What experimental artifacts occur in multiplex detection systems, and how are they resolved?

Common artifacts include:

- Cross-reactivity : AP-conjugated secondary antibodies may bind non-specifically. Pre-adsorb antibodies against non-target epitopes.

- Precipitate diffusion : Limit incubation time to 20 minutes and fix tissues with 4% paraformaldehyde.

- Signal quenching : Use sequential detection (AP → peroxidase substrates) with intermediate washes in 0.1% glycine-HCl (pH 2.5) .

Q. How are contradictory kinetic data analyzed in quantitative AP assays?

Contradictions often arise from:

- Substrate inhibition : AP activity decreases above 0.4 mM substrate. Use Michaelis-Menten plots to identify linear ranges.

- Light degradation : Protect reactions from ambient light using amber vials.

- Metal ion interference : Chelate contaminating Zn²⁺/Cu²⁺ with 1 mM EDTA in buffers .

Troubleshooting Guide

Q. Why does the substrate solution turn yellow during preparation?

Yellow discoloration indicates hydrolysis due to:

- Moisture contamination in DMF (use anhydrous solvent).

- Improper storage (thaw aliquots on ice; discard after 6 months). Filter the solution through a 0.22 µm membrane before use .

Q. How is non-specific precipitation minimized in immunohistochemistry?

- Reduce substrate concentration to 0.05 mg/mL.

- Include 1% bovine serum albumin (BSA) in the developing buffer.

- Pre-treat tissues with 0.3% hydrogen peroxide to block endogenous AP .

Data Contradiction Analysis

Resolving discrepancies in AP inhibition studies

Conflicting IC₅₀ values may result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.